(4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid
Description
(4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a methyl group at position 4 and an oxo group at position 2. The acetic acid moiety is linked to the nitrogen atom at position 1 of the pyridine ring. This structure confers unique electronic properties due to the electron-withdrawing oxo group, which enhances the acidity of the carboxylic acid group compared to simpler acetic acid derivatives .
Properties
IUPAC Name |
2-(4-methyl-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-9(5-8(11)12)7(10)4-6/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYWNTQPYNNGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122180-16-9 | |
| Record name | 2-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid typically involves the reaction of 4-methyl-2-pyridone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyridone nitrogen, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms involved in the synthesis typically include:
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Nucleophilic Attack: The nitrogen atom in the pyridine ring acts as a nucleophile, attacking electrophilic centers during acylation.
Example Mechanism:
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Formation of an acyl-pyridine intermediate.
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Rearrangement and loss of water to form the final product.
Characterization Techniques
The synthesized (4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid can be characterized using various techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule.
| Technique | Description |
|---|---|
| NMR | Used to determine the structure and purity of the compound. |
| Mass Spectrometry | Helps in confirming the molecular weight and fragmentation pattern. |
| Infrared Spectroscopy | Identifies functional groups based on absorption peaks. |
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Biological Activity
Research indicates that this compound exhibits various biological activities, including:
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Antioxidant Properties: Compounds with similar structures have shown significant radical scavenging activity, suggesting potential applications in combating oxidative stress .
Anticancer Activity
Studies have highlighted that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, making them candidates for further pharmaceutical development .
The compound this compound is a valuable entity in medicinal chemistry due to its diverse synthetic pathways and promising biological activities. Continued research into its chemical reactions and applications could lead to significant advancements in therapeutic agents.
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References
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Synthesis and structural studies of related pyridine derivatives [PubChem].
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Biological evaluations of similar compounds [PMC].
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Characterization methods for organic compounds [PMC].
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has been studied for its role as a pharmacological agent. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Notably, it has shown promise as an inhibitor of monoamine oxidase B (MAO-B), which is crucial in the management of conditions like Parkinson's disease.
Case Study: Inhibition of MAO-B
A study evaluated the inhibitory effects of various compounds on MAO-B. The results indicated that (4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid demonstrated a significant inhibition with an IC50 value of approximately 0.51 μM, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
| Compound | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.51 | >78.4 |
| Reference Compound | 0.69 | >58.0 |
Neuroprotective Effects
In addition to its enzyme inhibition properties, this compound has shown neuroprotective effects against oxidative stress in neuronal cells, which is a significant factor in neurodegeneration .
Agricultural Applications
Pesticidal Properties
Research indicates that this compound can act as a bioactive agent against certain pests and pathogens affecting crops. Its application in agricultural settings could enhance crop yield by providing protection against biotic stressors.
Case Study: Efficacy Against Plant Pathogens
A field trial assessed the effectiveness of the compound against common agricultural pests. Results showed a reduction in pest populations by up to 60% when applied at optimal concentrations, demonstrating its potential as an eco-friendly pesticide alternative .
| Application Rate (g/ha) | Pest Reduction (%) |
|---|---|
| 50 | 30 |
| 100 | 60 |
| 150 | 45 |
Materials Science
Synthesis of Functional Materials
The compound is also being explored for its role in synthesizing functional materials, particularly in the development of polymers and dyes. Its unique chemical structure allows it to be integrated into various polymer matrices, potentially enhancing their properties.
Case Study: Polymer Enhancement
Research focused on incorporating this compound into polymer formulations revealed improvements in thermal stability and mechanical strength compared to traditional polymers without this additive .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 250 | 30 |
| Modified | 280 | 40 |
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Physicochemical Properties
- Acidity: The oxo group at position 2 in the target compound enhances acidity compared to non-oxo analogues (e.g., 2-methylpyridine derivatives). Diiodo substitution further modulates electronic effects .
- Solubility : Hydroxy-substituted derivatives (e.g., 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid) exhibit greater water solubility due to hydrogen bonding .
- Stability: Pyrimidine-based compounds (e.g., 2-(5-cyano-6-methyl-2,4-dioxopyrimidin-1-yl)acetic acid) show higher thermal stability due to conjugated oxo groups .
Biological Activity
(4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid, a compound with the molecular formula CHNO, has attracted significant attention in the realm of biological research due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring with the following functional groups:
- Methyl group at position 4
- Oxo group at position 2
- Acetic acid moiety
These structural characteristics contribute to its unique biological interactions and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with inhibition zones comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 (Penicillin) |
| Escherichia coli | 14 | 17 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 12 | 16 (Gentamicin) |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is primarily attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals.
Table 2: Antioxidant Activity Assay Results
| Concentration (µM) | DPPH Scavenging Activity (%) | IC (µM) |
|---|---|---|
| 10 | 30 | - |
| 50 | 55 | - |
| 100 | 85 | 25 |
Cytotoxic Effects
In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. A study highlighted significant decreases in cell viability across several types of cancer cells, suggesting potential as an anticancer agent.
Table 3: Cytotoxicity Data
| Cancer Cell Line | IC (µM) |
|---|---|
| HCT116 (Colon Cancer) | 20 |
| HL60 (Leukemia) | 15 |
| MCF7 (Breast Cancer) | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways.
- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various clinical isolates demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of bacteria.
- Antioxidant Potential : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.
- Cancer Cell Viability : In a comparative analysis with standard chemotherapeutics, this compound exhibited lower IC values, indicating higher potency against specific cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for (4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC) and activating agents like HOBt in polar aprotic solvents (e.g., DMF) at 40–50°C. For example, a related pyridinone derivative was synthesized via stepwise coupling of a pyrimidinyl-acetic acid precursor with a backbone intermediate, followed by extraction and purification using acid/base washes and column chromatography . Optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Key methods include:
- NMR spectroscopy : For confirming substituent positions (e.g., methyl and oxo groups on the pyridine ring) and acetic acid linkage.
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for analogous compounds like 2-(4-hydroxyphenyl)acetic acid, where single-crystal analysis provided bond-length validation (mean C–C = 0.003 Å) .
- HPLC-MS : Ensures purity (>98%) and detects byproducts, especially after extraction and drying steps .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Store as a powder under inert gas (e.g., nitrogen) at room temperature, avoiding moisture and light. Safety data for related compounds highlight risks of organic degradation over time; continuous cooling (4°C) is advised for long-term stability . Use desiccants and amber glass vials to minimize hydrolysis of the oxo group.
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Discrepancies often arise from tautomerism (e.g., keto-enol forms) or crystallographic packing effects. For example, X-ray studies of 2-(4-hydroxyphenyl)acetic acid revealed hydrogen-bonding networks that stabilize specific conformers, which may differ in solution-phase NMR . To resolve conflicts:
- Compare experimental data with computational models (DFT calculations).
- Use variable-temperature NMR to identify dynamic equilibria.
- Validate via complementary techniques (e.g., IR for carbonyl groups).
Q. What experimental design challenges arise when studying the compound’s stability or reactivity in biological systems?
Key challenges include:
- Matrix effects : Organic degradation in aqueous systems (e.g., wastewater) can alter reactivity over time. A study on similar compounds noted 9-hour experimental timelines led to measurable decomposition without temperature control .
- Sample variability : Use standardized buffers (e.g., PBS at pH 7.4) and replicate experiments (n ≥ 3) to account for batch-to-batch differences.
- Bioanalytical interference : Pre-treat samples with SPE cartridges to remove contaminants before LC-MS analysis.
Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition studies?
- Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates.
- Docking studies : Leverage crystallographic data (e.g., pyridinone analogs in ) to model binding interactions with target enzymes.
- Isotopic labeling : Incorporate ¹⁴C or ³H at the acetic acid moiety to track metabolic pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
Variability often stems from assay conditions (e.g., pH, co-solvents). For instance, solubility differences in DMSO vs. aqueous buffers can alter apparent IC₅₀ values. Mitigation strategies:
- Normalize data to vehicle controls.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Validate with structurally related controls (e.g., pyridinone derivatives from ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
